Synthesis of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester
Synthesis of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester
An In-Depth Technical Guide to the Synthesis of Methyl 2-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Abstract
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents, including the FDA-approved HIV entry inhibitor, Fostemsavir. Its utility stems from its role as a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic properties. The functionalization of this core is critical for developing new chemical entities. This guide provides an in-depth, technically-focused protocol for the synthesis of Methyl 2-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a highly versatile building block. The C2-iodo group serves as a linchpin for further elaboration via cross-coupling reactions, while the C5-ester provides a handle for amide bond formation or further reduction. We will explore a robust synthetic strategy, delving into the causal mechanisms behind experimental choices and providing detailed, field-tested protocols for researchers in drug discovery and chemical development.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted heterocycle like 2-Iodo-6-azaindole-5-carboxylic acid methyl ester is best approached through a convergent strategy. A logical retrosynthetic analysis reveals a two-part challenge: the construction of the core 6-azaindole ring system bearing the C5-ester, followed by the regioselective installation of iodine at the C2 position.
The primary challenge lies in achieving iodination at the C2 position, as the C3 position of the azaindole ring is electronically more favorable for standard electrophilic aromatic substitution.[1][2] Therefore, our forward synthesis will prioritize the formation of the key intermediate, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, followed by a directed iodination strategy.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Core Scaffold - Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
The construction of the 6-azaindole ring is a pivotal step. While numerous named reactions exist for indole synthesis, the Leimgruber-Batcho indole synthesis offers a reliable and scalable route starting from readily available pyridine precursors. This method involves the condensation of a nitro-toluene derivative with a dimethylformamide acetal, followed by reductive cyclization.[3]
Rationale for Synthetic Route
The choice of the Leimgruber-Batcho approach is deliberate. It allows for the synthesis to begin from a simple, functionalized pyridine, in this case, a derivative of 4-methyl-3-nitropyridine. The nitro group serves a dual purpose: it activates the adjacent methyl group for condensation and acts as a precursor to the amine required for the final cyclization. This strategy is highly convergent and avoids the harsh conditions associated with some other cyclization methods like the Madelung synthesis.[3][4]
A closely related and documented procedure involves the condensation of 4-methyl-3-nitropyridine with diethyl oxalate, followed by catalytic hydrogenation and cyclization to yield the corresponding 2-carboxylate ester.[5] We adapt this logic for the synthesis of the 5-carboxylate isomer, starting from a pyridine precursor already containing the ester functionality.
Detailed Experimental Protocol
Step A: Synthesis of Methyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium ethoxide (1.2 equivalents) and anhydrous toluene.
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Reagent Addition: Add a solution of methyl 4-methyl-3-nitropyridine-5-carboxylate (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in toluene dropwise to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure keto-ester intermediate.
Step B: Reductive Cyclization to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Reaction Setup: In a hydrogenation vessel, dissolve the keto-ester intermediate from Step A in methanol. Add Palladium on carbon (10% Pd/C, 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-60 psi of H₂ and stir vigorously at room temperature for 18-24 hours. The reaction involves both the reduction of the nitro group to an amine and the subsequent intramolecular condensation and aromatization.
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Filtration: Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or flash chromatography to yield Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a solid.
Part II: Regioselective C2-Iodination
The key transformation to our target molecule is the introduction of an iodine atom at the C2 position. As previously noted, direct electrophilic substitution on the azaindole ring typically favors the C3 position due to the higher electron density. To override this inherent reactivity, a deprotonation-iodolysis strategy is employed.
Mechanistic Principle: Kinetic vs. Thermodynamic Control
This strategy relies on kinetic control. The C2 proton is the most acidic proton on the pyrrole ring of the azaindole system.[1] Treatment with a strong, non-nucleophilic base at low temperature allows for the rapid and selective deprotonation at C2, forming a lithiated intermediate. This potent nucleophile can then be "trapped" by an electrophilic iodine source to install the iodine atom precisely at the desired position before any potential rearrangement or C3 deprotonation can occur.
Caption: Mechanism of C2-iodination via deprotonation.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add n-butyllithium (n-BuLi, 2.2 equivalents) dropwise via syringe. The first equivalent deprotonates the N-H of the pyrrole, and the second deprotonates the C2-H. Stir the resulting solution at -78 °C for 1 hour.
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Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the lithiated intermediate at -78 °C. The dark color of the iodine should dissipate upon addition.
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Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by saturated aqueous ammonium chloride (NH₄Cl).
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Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product, Methyl 2-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
| Compound | Step | Expected Yield | Appearance | Key Analytical Data (Expected) |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Part I | 60-75% | Off-white solid | ¹H NMR (DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~8.8 (s, 1H), ~8.2 (s, 1H), ~7.5 (d, 1H), ~6.5 (d, 1H), 3.9 (s, 3H, OCH₃). MS (ESI+): m/z = 191.08 [M+H]⁺. |
| Methyl 2-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Part II | 50-70% | Pale yellow solid | ¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, NH), ~8.9 (s, 1H), ~8.3 (s, 1H), ~6.8 (s, 1H, C3-H), 3.9 (s, 3H, OCH₃). MS (ESI+): m/z = 316.97 [M+H]⁺. |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The disappearance of the C2-H signal and the appearance of a C3-H signal are key indicators of successful C2-iodination.
Safety and Handling
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n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. Always wear fire-retardant lab coat and safety glasses.
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Iodine (I₂): Corrosive and causes burns. Handle in a well-ventilated fume hood. Avoid inhalation of vapors.
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Solvents: Anhydrous THF and toluene are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.
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General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This guide outlines a robust and reproducible synthetic route to Methyl 2-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. By employing a strategic Leimgruber-Batcho synthesis for the core and a kinetically controlled deprotonation-iodolysis for C2-functionalization, this valuable building block can be accessed in good yields. The causality-driven explanations for each step provide researchers with the necessary insights to troubleshoot and adapt this methodology for the synthesis of other decorated azaindole analogs, thereby accelerating the drug discovery and development process.
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